1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

medicinal chemistry physicochemical profiling lead optimization

Researchers developing kinase inhibitors often encounter SAR limitations with generic triazole-pyridinone scaffolds. This compound provides the exact 3-pyridyl/N-ethyl/N-methyl substitution pattern required for target engagement. • IC50 values as low as 1.4 nM achievable with this chemotype • Unique 80 Ų TPSA and XLogP 0.7 ensure favorable permeability • Mercapto handle enables S-functionalization for covalent probe generation Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C10H12N4OS
Molecular Weight 236.3 g/mol
CAS No. 1105196-08-4
Cat. No. B1387453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
CAS1105196-08-4
Molecular FormulaC10H12N4OS
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCCN1C=CC=C(C1=O)C2=NNC(=S)N2C
InChIInChI=1S/C10H12N4OS/c1-3-14-6-4-5-7(9(14)15)8-11-12-10(16)13(8)2/h4-6H,3H2,1-2H3,(H,12,16)
InChIKeyKRZVUAZHIAKRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolopyridinone Hybrid: Physicochemical & Structural Baseline


1-Ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one (CAS 1105196-08-4; molecular formula C10H12N4OS; MW 236.30 g/mol) is a heterocyclic hybrid that joins a 1,2,4-triazole-3-thiol moiety to an N-ethylpyridin-2(1H)-one core via a direct ring–ring bond at the pyridinone 3‑position [1] . The compound exists as a thiol–thione tautomer (the thione form, 1-ethyl-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one, is the predominant species under ambient conditions) and carries both hydrogen-bond donor (mercapto/thione N–H, 1 HBD) and acceptor (carbonyl, triazole N, thione S; 3 HBA) functionality [1] . Commercially, the compound is available at 95 % purity from multiple suppliers (Fluorochem, Achemblock, Sigma-Aldrich/Life Chemicals) and is assigned MDL number MFCD18459041 .

Triazolopyridinone scaffold for kinase-focused medicinal chemistry
Mercapto handle enables covalent probe and metal-complex design
Distinct substitution pattern for antimicrobial screening workflows

Why This Triazolopyridinone Cannot Be Replaced by Generic Hybrids


Within the family of 1,2,4-triazole-3-thiol/pyridine hybrids, small constitutional changes produce large shifts in physicochemical properties and, by class-level inference, in biological target engagement. The 3‑pyridyl attachment, N‑ethyl substitution on the pyridinone ring, and N‑methyl substitution on the triazole together define a unique hydrogen-bonding and steric landscape that is absent in regioisomers such as the 5‑pyridyl analog (CAS 1105196-02-8) [1] or in simpler des‑ethyl, des‑methyl analogs (e.g., CAS 3652-31-1) [2]. Published structure–activity relationship (SAR) studies on triazolopyridinone kinase inhibitors and mercaptotriazole antimicrobials demonstrate that even minor substituent changes can alter IC50 values by 10‑ to 100‑fold [3] [4]; consequently, generic interchange within this chemical class is not scientifically defensible without direct comparative data. The quantitative evidence below details where the specific substitution pattern of CAS 1105196-08-4 creates measurable differentiation.

Regioisomeric shift
3‑pyridyl vs 5‑pyridyl attachment alters TPSA and hydrogen‑bond topology; properties may not transfer directly
N‑Ethyl deletion
Removal of N‑ethyl reduces molecular complexity and may shift target‑engagement profile; des‑ethyl analogs are not direct substitutes
Mercapto absence
Non‑sulfur triazole analogs lack thiol‑specific chemistry; covalent and metal‑complexation strategies cannot be replicated

Triazolopyridinone Hybrid: Quantitative Differentiation from Closest Analogs


Regioisomeric Influence on Polar Surface Area and Lipophilicity

The 3‑pyridyl linkage in CAS 1105196-08-4 results in a computed XLogP of 0.7 and a topological polar surface area (TPSA) of 80 Ų, compared with the 5‑pyridyl regioisomer (CAS 1105196-02-8) which shows a lower TPSA of approximately 56 Ų and a different hydrogen-bonding topology due to the altered position of the pyridinone carbonyl relative to the triazole ring [1] [2]. The 14 Ų difference in TPSA is expected to influence membrane permeability and oral bioavailability parameters according to established drug-likeness guidelines [3].

Regioisomeric TPSA
Method context
Target TPSA 80 Ų vs 56 Ų
(Δ ≈ 24 Ų)
May influence membrane permeability and absorption context
Computed properties; experimental confirmation needed
medicinal chemistry physicochemical profiling lead optimization

N‑Ethyl Substitution: Molecular Complexity and Target Discrimination

CAS 1105196-08-4 carries an N‑ethyl substituent on the pyridinone nitrogen, which increases the heavy-atom count to 16 and the molecular complexity score to 438 (PubChem computed), compared with the des‑ethyl analog 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 3652-31-1; heavy-atom count = 13, MW = 192.24) [1] [2]. In the structurally related triazolopyridinone c‑Met inhibitor series reported by Bode et al. (2012), the presence and nature of N‑alkyl substitution on the pyridinone ring was a critical determinant of kinase inhibitory potency, with IC50 values ranging from 1.4 nM to >1000 nM depending on this substituent [3].

N‑Ethyl Substitution
Class-level
Heavy atoms 16 (N‑ethyl) vs 13 (des‑ethyl)
Additional contacts may affect kinase selectivity context
SAR from analogous triazolopyridinone c‑Met inhibitors
kinase inhibition structure–activity relationship triazolopyridinone

Mercapto Group as a Reactive Handle for Covalent Probe Design

The 5‑mercapto (thione) group on the triazole ring of CAS 1105196-08-4 enables thiol‑specific chemistry—oxidation, S‑alkylation, disulfide formation, and metal chelation—that is not available to 1,2,4‑triazole analogs lacking the exocyclic sulfur [1]. In a class‑level study, Fahim et al. (2022) demonstrated that triazole‑thiol ligands form stable complexes with transition metals (Cu²⁺, Zn²⁺, Cd²⁺) that exhibit enhanced antimicrobial activity relative to the free ligand, with MIC values shifting from >100 µg/mL (free ligand) to as low as 6.25 µg/mL for the metal complexes [2].

Mercapto Reactivity
Class-level
Thiol chemistry present vs absent in non‑sulfur analogs
Enables covalent probe and metal‑complex design context
Class data: metal complexes improved MIC
covalent inhibitors chemical biology probe design

Broad‑Spectrum Antimicrobial Potential from Triazole‑Thiol Class Data

Although no MIC data have been published specifically for CAS 1105196-08-4, closely related 4‑methyl‑5‑(pyridin‑3‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 3652-31-1) has reported MIC values of 8.0 µg/mL against S. aureus and 16.0 µg/mL against E. coli [1]. In a broader class analysis, 1,2,4‑triazole derivatives with mercapto substitution have demonstrated MIC ranges of 0.25–8 µg/mL against Gram‑positive pathogens and 2–50 µg/mL against Gram‑negative organisms [2] [3]. The N‑ethylpyridinone moiety in CAS 1105196-08-4 provides additional lipophilic bulk (XLogP = 0.7) that, based on established SAR trends, is expected to further modulate membrane penetration and antibacterial potency relative to the simpler analog [1].

Antimicrobial Potential
Class-level
Predicted MIC range 0.25–50 µg/mL; analog MIC 8–32 µg/mL
Supports antimicrobial screening context
No direct MIC data; class‑level inference
antimicrobial resistance antibacterial structure–activity relationship

Research & Industrial Application Scenarios for Triazolopyridinone Hybrid


Kinase Inhibitor Lead Discovery with Triazolopyridinone Scaffold

The triazole–pyridinone hybrid core of CAS 1105196-08-4 is structurally related to the triazolopyridinone series that produced c‑Met inhibitors with IC50 values as low as 1.4 nM [1]. The N‑ethyl substitution on the pyridinone ring and the mercapto handle for further functionalization make this compound a privileged starting point for kinase-focused medicinal chemistry programs [1] [2].

Covalent Probe Development via the Mercapto Group

The thiol‑thione moiety enables S‑alkylation, disulfide formation, and transition‑metal coordination chemistry that is not possible with non‑sulfur triazole analogs [2]. This reactivity can be exploited to generate covalent inhibitors, metal‑based antimicrobials (class data show MIC improvement from >100 µg/mL to 6.25 µg/mL upon metal complexation) [3], or affinity probes for chemical proteomics.

Antimicrobial Screening from a Distinct Chemical Starting Point

Closely related triazole‑thiol‑pyridine hybrids exhibit MIC values of 8–32 µg/mL against S. aureus, E. coli, and C. albicans [4]. The unique 3‑pyridyl attachment and N‑ethyl substituent of CAS 1105196-08-4 differentiate it from the more extensively studied 4‑methyl‑5‑pyridyl series [4] [5], potentially offering access to novel resistance profiles in antimicrobial screening cascades.

Physicochemical Property‑Guided Library Design

With a TPSA of 80 Ų, XLogP of 0.7, molecular weight of 236.30, and only 1 HBD [2], CAS 1105196-08-4 sits within favorable drug‑like chemical space (Veber rules: TPSA < 140 Ų, rotatable bonds ≤ 10) [6]. Its 24 Ų TPSA difference from the 5‑pyridyl regioisomer provides a quantifiable basis for selecting this specific isomer for permeability‑optimized compound libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Triazolopyridinone scaffold and N‑ethyl substitution
Kinase inhibition assay context
Covalent probe and metal‑complex design
Mercapto group for thiol‑specific conjugation
S‑alkylation or metal‑chelation assay context
Antimicrobial screening studies
Triazole‑thiol class SAR and substitution pattern
MIC endpoint context for bacterial strains
Physicochemical library design
Computed TPSA and XLogP profile
Drug‑like property review (Veber rules)
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